1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(n4-benzoylcytidin-1-yl)-d-altro-hexitol
Overview
Description
1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(n4-benzoylcytidin-1-yl)-d-altro-hexitol is a useful research compound. Its molecular formula is C31H27N3O7 and its molecular weight is 553.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(n4-benzoylcytidin-1-yl)-d-altro-hexitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(n4-benzoylcytidin-1-yl)-d-altro-hexitol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Reactivity
Innovative Synthesis Approaches : Research by Florent et al. (1977) on the synthesis and reactivity of methyl 2-O-benzoyl-3-bromo-3,6-dideoxy-α-L-altropyranoside showcases methodologies for preparing structurally complex sugars, which could be foundational for synthesizing compounds like the one you're interested in. Such compounds have been utilized as intermediates in the stereoselective synthesis of various sugars and derivatives, highlighting the intricate manipulation of sugar molecules for scientific purposes (Florent, Monneret, & Khuong-Huu Qui, 1977).
Derivatives Synthesis and Application : The work by Yamaguchi and Kojima (1977) on the synthesis of daunosamine, a component of the antibiotic daunomycin, from modified sugars illustrates the application of complex sugar derivatives in the creation of bioactive molecules. This research underscores the potential pharmaceutical applications of complex sugar modifications (Yamaguchi & Kojima, 1977).
Potential Applications in Drug Synthesis and Modification
- Drug Carrier Development : Research on the use of poly(maleic anhydride-alt-acrylic acid) as a drug carrier for hydroxyurea, a chemotherapeutic agent, by Karakus et al. (2020), provides an example of how complex chemical modifications can be employed to improve drug delivery systems. This study highlights the broader potential of using chemically modified carriers for enhancing the efficacy and safety profiles of pharmaceutical agents (Karakus, Kaplan Can, & Yaglıoglu, 2020).
Contributions to Nucleoside Analogues and Antiviral Research
- Nucleoside Analogues Synthesis : The synthesis of 1,5-anhydro-2,3-dideoxy-D-ribohexitol nucleosides as detailed by Hossain et al. (1997) demonstrates the creation of nucleoside analogues with potential antiviral activity. This research is indicative of the ongoing efforts to develop novel therapeutic agents against viral infections by manipulating sugar backbones (Hossain, Rozenski, De Clercq, & Herdewijn, 1997).
properties
IUPAC Name |
[(4aR,7R,8S,8aR)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O7/c35-28(20-10-4-1-5-11-20)32-25-16-17-34(31(37)33-25)23-18-38-24-19-39-30(22-14-8-3-9-15-22)41-27(24)26(23)40-29(36)21-12-6-2-7-13-21/h1-17,23-24,26-27,30H,18-19H2,(H,32,33,35,37)/t23-,24-,26+,27+,30?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMLUIAPIKBMFB-JZVHLDFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Anhydro-3-o-benzoyl-4,6-o-benzylidene-2-deoxy-2-(n4-benzoylcytidin-1-yl)-d-altro-hexitol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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